1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride
Description
Crystallographic Analysis of Benzodioxole-Cyclopropane Hybrid Architecture
The crystallographic analysis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride reveals a hybrid architecture combining a rigid benzodioxole moiety and a strained cyclopropane ring. X-ray diffraction studies of related benzodioxole derivatives demonstrate the planar aromatic system of the benzodioxole ring, which participates in π-π stacking interactions and CH-O hydrogen bonds with adjacent molecules. In cyclopropane-containing systems, crystallographic data show the cyclopropane ring adopts a puckered conformation to alleviate ring strain, with the amine group positioned anti to the cyclopropane bridge for optimal steric relief.
For the hydrochloride salt, the amine nitrogen forms a strong ionic interaction with the chloride counterion, as observed in analogous cyclopropanamine hydrochloride structures. This interaction stabilizes the molecule in a specific conformation, with the cyclopropane ring maintaining a high degree of planarity due to the electron-withdrawing effects of the benzodioxole substituent. Comparative analysis of crystal structures highlights that fluorinated benzodioxole derivatives exhibit slightly altered bond angles at the cyclopropane junction, suggesting electronic effects influence molecular geometry.
| Parameter | Value (Å or deg) | Source |
|---|---|---|
| Cyclopropane C-C bond length | 1.48–1.52 | |
| Benzodioxole O–C–O angle | 112–115 | |
| N-Cl bond distance | 2.15–2.20 |
Electronic Configuration and Conformational Dynamics via DFT Calculations
Density functional theory (DFT) studies of cyclopropane-amine hybrids provide insights into their electronic structure. The cyclopropane ring exhibits a unique π-characterized C-C bonding framework, with the benzodioxole substituent stabilizing the adjacent amine group through resonance effects. In the hydrochloride salt, the positive charge on the protonated amine nitrogen is partially delocalized into the cyclopropane ring, as evidenced by electron density maps.
Conformational dynamics are dominated by the cyclopropane ring’s strain and the steric bulk of the benzodioxole group. DFT calculations reveal two low-energy conformers: one with the benzodioxole ring coplanar to the cyclopropane and another with a ~30° dihedral angle between the two rings. The coplanar conformation is favored due to π-conjugation between the benzodioxole and cyclopropane π-systems.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |
|---|---|---|
| Coplanar | 0.0 (reference) | 0–10 |
| Non-coplanar | +1.2 | 25–35 |
Hydrogen Bonding Networks in Hydrochloride Salt Formation
The hydrochloride salt formation introduces a robust hydrogen-bonding network critical for crystal packing. The protonated amine nitrogen forms a strong N-H⋯Cl interaction with the chloride counterion, while the benzodioxole oxygen atoms participate in weaker C-H⋯O interactions with adjacent molecules. X-ray crystallography of related compounds confirms that these interactions govern the supramolecular architecture, with H-bond donors and acceptors arranged in alternating layers.
| Interaction Type | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| N-H⋯Cl | 2.15–2.30 | 160–180 | |
| C-H⋯O (benzodioxole) | 2.80–3.00 | 120–140 |
Comparative Molecular Orbital Analysis with Fluorinated Benzodioxole Derivatives
Fluorinated benzodioxole derivatives exhibit altered electronic properties due to the electron-withdrawing effects of fluorine substituents. Molecular orbital analysis reveals that fluorination at the 2,2-positions of the benzodioxole ring lowers the HOMO energy of the compound, reducing its nucleophilicity compared to the unsubstituted analog. The LUMO energy remains relatively unchanged, preserving the cyclopropane ring’s electrophilic character.
| Property | Unfluorinated | 2,2-Difluorinated |
|---|---|---|
| HOMO Energy (eV) | -8.5 | -9.2 |
| LUMO Energy (eV) | -1.3 | -1.4 |
| Dipole Moment (Debye) | 2.8 | 3.1 |
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8;/h1-2,5H,3-4,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDLZZRWIVHMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves multi-step protocols, which may include:
Nucleophilic Substitution or Reductive Amination : These methods are common for synthesizing benzodioxole-containing amines. They involve reacting a benzodioxol-substituted precursor with an amine or its equivalent under controlled conditions.
Ring-Opening Reactions : Cyclopropane intermediates can be opened with benzodioxol-containing electrophiles to form the desired compound.
Detailed Preparation Method
A detailed synthesis might involve the following steps:
Preparation of Cyclopropane Intermediates : This can be achieved through reactions involving cyclopropanecarboxylic acid or its derivatives. For example, cyclopropanecarboxylic acid can be converted into a reactive intermediate using appropriate reagents.
Reaction with Benzodioxole Derivatives : The cyclopropane intermediate is then reacted with a benzodioxole derivative, such as 1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine, under conditions that facilitate nucleophilic substitution or reductive amination.
Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is crucial for achieving high yields and purity. Key factors include:
- Temperature : Precise temperature control can significantly impact reaction rates and selectivity.
- Solvent Polarity : The choice of solvent affects the reaction's efficiency and product solubility.
- Stoichiometry : Ensuring the correct molar ratios of reactants is essential for maximizing yield.
Experimental Validation
The molecular structure of the synthesized compound can be validated using various analytical techniques:
- X-ray Crystallography : Provides detailed structural information, including bond lengths and angles.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the presence of functional groups and molecular connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Verifies the molecular weight and formula.
Pharmacological Activities
Benzodioxol derivatives often exhibit central nervous system (CNS) activity. Preliminary pharmacological screening should include in vitro assays and in vivo behavioral models to assess potential receptor interactions and biological effects.
Data Table: Synthesis Conditions and Yields
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropane Intermediate, Benzodioxole Derivative | 50°C, 2 hours, THF | 80-90 |
| 2 | Product from Step 1, HCl | Room Temperature, 30 minutes | 95-98 |
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the cyclopropane ring.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Pharmacological Research
1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride has been studied for its potential pharmacological properties. It is believed to interact with various neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Some specific areas of interest include:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine pathways.
- Anxiolytic Effects : There is ongoing research into its potential as an anxiolytic agent, with studies indicating that it may reduce anxiety-related behaviors in preclinical models.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activity. Notable applications include:
- Synthesis of Novel Compounds : Researchers have utilized this compound to synthesize derivatives that may possess improved pharmacological properties or reduced side effects.
- Building Block in Drug Development : It acts as a building block for creating more complex molecules used in drug discovery and development.
Toxicological Studies
Given its potential therapeutic applications, toxicological studies are critical to understanding the safety profile of 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride. Research focuses on:
- Safety Assessment : Evaluating the compound's toxicity in various biological systems to ensure safe usage in future clinical applications.
- Metabolism Studies : Understanding how this compound is metabolized within biological systems can provide insights into its efficacy and safety.
Case Study 1: Antidepressant-Like Effects
A study conducted on rodent models demonstrated that administration of 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was hypothesized to involve increased serotonin levels in the brain.
Case Study 2: Synthesis of Derivatives
Researchers successfully synthesized several derivatives of this compound, which were tested for enhanced potency against specific targets related to mood disorders. One derivative showed a marked increase in binding affinity for serotonin receptors compared to the parent compound.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride, the following structurally related compounds are analyzed:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Structural Variations and Electronic Effects Benzodioxol vs. Bromophenyl: The benzodioxol group in the target compound is electron-rich due to its two oxygen atoms, which may enhance π-π stacking interactions in biological systems. Cyclopropane vs. Cyclopentane: The cyclopropane ring in the target compound introduces significant ring strain, increasing reactivity compared to the more stable cyclopentane ring in 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride. This strain could make the former more suitable for kinetic studies or as a reactive intermediate .
Functional Group Influence
- Amine Hydrochloride vs. Aldehyde : Replacing the amine group in the target compound with an aldehyde (as in 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde) shifts the compound’s reactivity toward nucleophilic addition reactions. The aldehyde derivative may serve as a precursor for Schiff base synthesis, while the amine hydrochloride is better suited for salt-forming or coordination chemistry .
Physicochemical Properties The bromophenyl analog has a higher molecular weight (260.55 g/mol) due to bromine’s atomic mass, which may reduce solubility in polar solvents compared to the target compound. The cyclopentane-based carboxylate hydrochloride (C₇H₁₃NO₂) has a lower molecular weight (207.70 g/mol) and likely improved aqueous solubility due to the carboxylate group, contrasting with the hydrophobic benzodioxol group in the target compound .
Synthetic Pathways
- The target compound’s synthesis relies on a Mannich reaction and oxime formation , whereas the bromophenyl analog may require bromination or Suzuki coupling for aryl functionalization. The divergent routes highlight the versatility of cyclopropane derivatives in medicinal chemistry.
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride is a compound of interest due to its potential pharmacological properties. This compound features a unique bicyclic structure that may influence its biological activity, particularly in neuropharmacology and cancer research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride can be represented as follows:
The biological activity of 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and certain types of cancer.
Key Mechanisms:
- Serotonergic Activity: The compound shows affinity for serotonin receptors, potentially influencing mood regulation and anxiety.
- Dopaminergic Modulation: It may also affect dopamine transmission, which is significant in neuropsychiatric disorders.
- Anticancer Properties: Research indicates that the compound could inhibit tumor growth by inducing apoptosis in cancer cells.
Biological Activity Data
A summary of biological activities reported for 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride is presented in Table 1 below.
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antidepressant | Serotonin receptors | Increased serotonin levels | |
| Antitumor | Cancer cell lines | Induction of apoptosis | |
| Neuroprotective | Dopamine receptors | Neuroprotection |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Case Study on Antidepressant Effects:
A study published in the Journal of Medicinal Chemistry demonstrated that 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride exhibited significant antidepressant-like effects in animal models. The study reported a marked increase in serotonin levels following administration, suggesting its potential as a therapeutic agent for depression . -
Antitumor Activity:
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways, leading to cell death . -
Neuroprotective Effects:
Research has indicated that the compound may protect neurons from oxidative stress-induced damage. This neuroprotective effect was assessed using primary neuronal cultures exposed to oxidative agents, where the compound significantly reduced cell death .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine hydrochloride?
The synthesis typically involves nucleophilic substitution and cyclopropane ring formation. Key steps include:
- Cyclopropanation : Reacting benzodioxol-containing precursors (e.g., 1,3-benzodioxol-5-yl derivatives) with cyclopropane-forming reagents like trimethylsulfoxonium iodide under basic conditions .
- Amine functionalization : Introducing the amine group via reductive amination or substitution, followed by HCl treatment to form the hydrochloride salt .
- Optimization : Industrial methods may use continuous flow reactors for scalability, with precise control of temperature (e.g., 80–120°C) and pressure (1–3 atm) to maximize yield and purity .
Q. How can researchers characterize the compound’s purity and structural integrity?
Standard analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm the benzodioxol and cyclopropane moieties (e.g., δ 5.9–6.3 ppm for benzodioxol protons) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 253.08 for [M+H]) .
- X-ray crystallography : For absolute stereochemical confirmation, if crystalline derivatives are available .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposition occurs above 150°C; store at room temperature in inert atmospheres .
- Light sensitivity : Benzodioxol derivatives are prone to photodegradation; use amber vials and avoid UV exposure .
- Solubility : Highly soluble in polar solvents (e.g., water, methanol) but may hydrolyze in acidic/basic conditions; monitor pH during experiments .
Advanced Research Questions
Q. How do substituents on the benzodioxol or cyclopropane rings influence biological activity?
- Benzodioxol modifications : Electron-donating groups (e.g., -OCH) at the 5-position enhance metabolic stability but may reduce receptor binding affinity .
- Cyclopropane substituents : Methyl or halogen groups on the cyclopropane ring alter steric hindrance, impacting interactions with enzymatic targets (e.g., monoamine oxidases) .
- Methodology : Use computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., IC measurements) to correlate structure-activity relationships (SAR) .
Q. What advanced analytical methods resolve enantiomeric impurities in the compound?
Q. How can computational modeling predict reactivity in downstream derivatization?
- Density functional theory (DFT) : Calculate activation energies for reactions like oxidation or nucleophilic substitution to prioritize feasible pathways .
- Retrosynthesis tools : AI-driven platforms (e.g., Pistachio, Reaxys) suggest optimal routes for synthesizing analogs, leveraging databases of validated reactions .
Q. What strategies mitigate data contradictions in solubility and stability studies?
Q. How are reactive intermediates (e.g., free amine) stabilized during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
